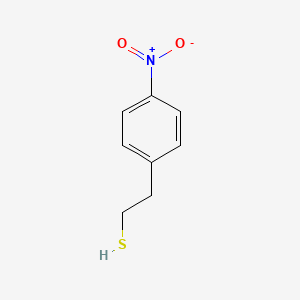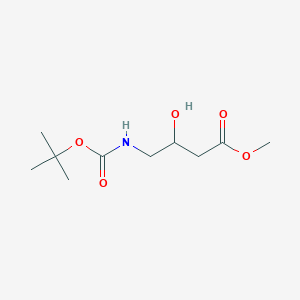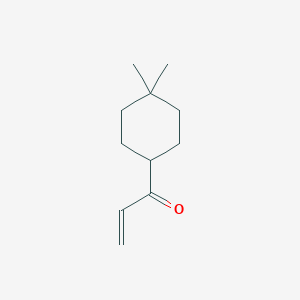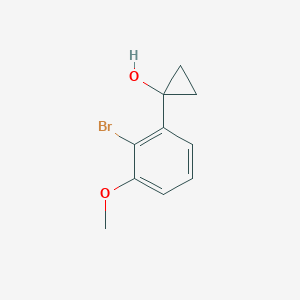
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to a dihydropyrrole ring
準備方法
The synthesis of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-benzyl-3-(benzyloxy)-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-benzyl-3-aminopyrrolidine: This compound has a similar pyrrole ring structure but with an amino group instead of a benzyloxy group.
1-benzyl-3-oxopiperazine: This compound features a piperazine ring with a benzyl group and an oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
1-benzyl-3-phenylmethoxypyrrole-2,5-dione |
InChI |
InChI=1S/C18H15NO3/c20-17-11-16(22-13-15-9-5-2-6-10-15)18(21)19(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChIキー |
YLTYJCIJVUFOBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


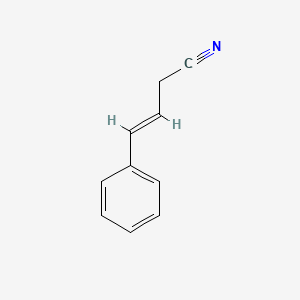

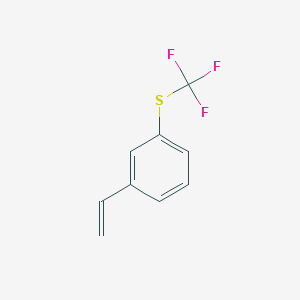
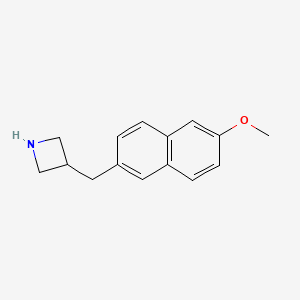
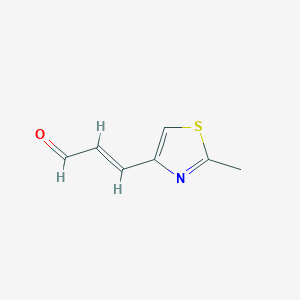
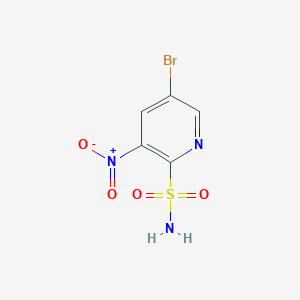
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
